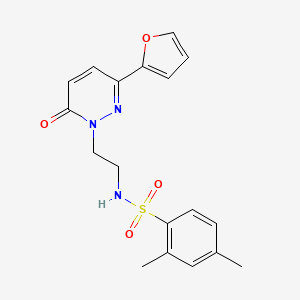
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at the 3-position with a furan-2-yl group. The pyridazinone is linked via an ethyl chain to a 2,4-dimethylbenzenesulfonamide moiety. Such structural motifs are common in medicinal chemistry, particularly in sulfonamide-based therapeutics targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRKSTZOIGMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a furan ring, a pyridazinone moiety, and a sulfonamide group, which contribute to its biological properties.
Synthesis
The synthesis typically involves several steps:
- Formation of the Furan Ring : Starting from readily available precursors, the furan ring is synthesized using standard organic reactions.
- Pyridazinone Moiety Formation : The furan derivative is then reacted to form the pyridazinone structure.
- Coupling with Sulfonamide : The final step involves coupling the pyridazinone with a sulfonamide under basic conditions.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve interference with DNA replication and cell cycle progression .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Testing Methods : Broth microdilution tests have indicated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
The proposed mechanisms through which this compound exerts its effects include:
- DNA Interaction : Similar compounds have been shown to bind to DNA, leading to inhibition of DNA-dependent enzymes, which is critical in cancer treatment .
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes or receptors, disrupting their normal function and leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study evaluated the effectiveness of various furan derivatives against lung cancer cell lines using both 2D and 3D culture methods. Compounds showed higher cytotoxicity in 2D assays compared to 3D formats, indicating potential for further development in cancer therapy .
- Antimicrobial Evaluation : Another study tested similar compounds against a range of bacterial strains, demonstrating promising results that suggest potential for development as new antimicrobial agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the ethyl-pyridazinone-sulfonamide backbone but differ in substituents, enabling structure-activity relationship (SAR) insights:
Substituent Effects on Physicochemical Properties
- Furan vs. In contrast, ethoxy/methoxyphenyl substituents () introduce steric bulk and polarity, which may alter binding kinetics or solubility.
- 4-Trifluoromethylphenyl (): The CF3 group is strongly electron-withdrawing, improving resistance to oxidative metabolism. 2-Chlorophenyl (): Chlorine’s inductive effect may strengthen hydrogen bonding with target proteins.
Pharmacological Implications
While direct biological data for the target compound are unavailable, analogs provide clues:
- Antipyrine-Pyridazinone Hybrids (): Compounds like 6i and 6j (melting points 173–235°C) showed activity in anti-inflammatory or analgesic assays, suggesting pyridazinone-sulfonamide hybrids may target cyclooxygenases or opioid receptors .
- Benzothiazole Derivatives () : Demonstrated antiviral activity, highlighting the sulfonamide’s role in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


